Allyl ether

(CH2=CHCH2)2O

C6H10O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH2=CHCH2)2O

C6H10O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: none

Synonyms

Canonical SMILES

Polymerization

Allyl ethers can undergo polymerization reactions, forming long-chain molecules with valuable properties. Specific examples include poly(allyl glycidyl ether) (PAGE), which can be synthesized under mild conditions and possesses functional allyl groups for further modifications []. These modifications can introduce functionalities like biocompatibility or responsiveness to light, expanding the applications of the resulting polymers.

Functionalization

The allyl group in allyl ethers is susceptible to thiol-ene click chemistry. This reaction allows researchers to easily attach various functional groups to the polymer backbone without requiring complex protection-deprotection steps []. This approach streamlines the process of creating polymers with specific functionalities for desired applications.

Allyl Ethers in Biocatalysis

Research explores the potential of certain bacteria to cleave the C-O bond in allyl aryl ether structures. For instance, Blautia sp. MRG-PMF1, an anaerobic bacterium, harbors a cocorrinoid O-demethylase enzyme that can break down allyl naphthyl ethers []. Understanding this mechanism could pave the way for the development of biocatalysts for specific allyl ether cleavage reactions. This could be valuable in various fields, such as environmental remediation or the targeted degradation of specific molecules.

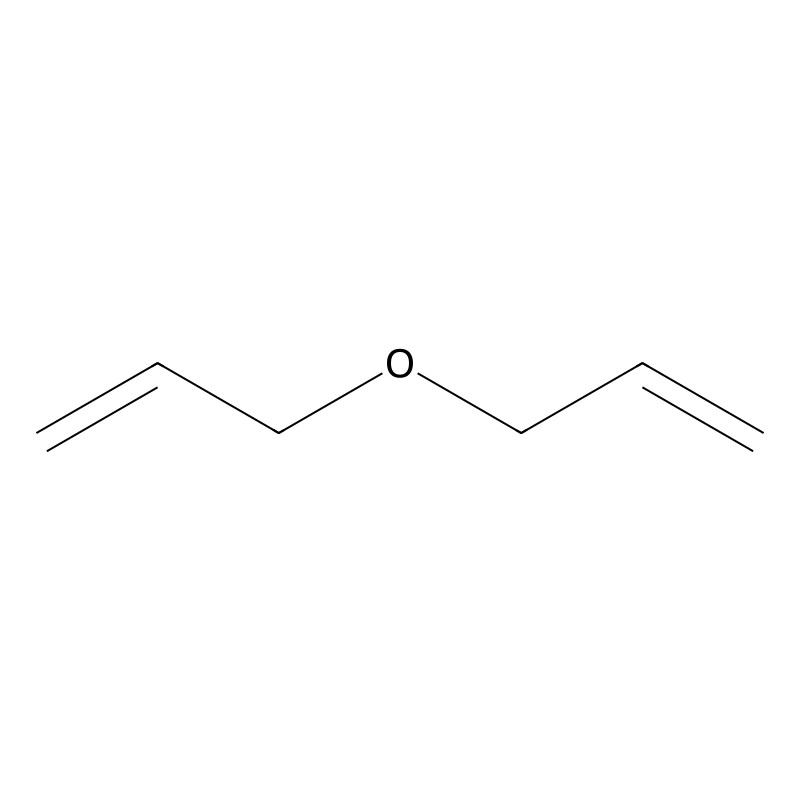

Allyl ether, also known as diallyl ether, is a simple ether compound with the formula C6H10O. It is a colorless liquid with a pungent odor. Allyl ether finds use in scientific research, particularly in organic chemistry, due to its reactive nature [].

Molecular Structure Analysis

The allyl ether molecule consists of an oxygen atom bonded to two allyl groups (CH2=CH-CH2-). The key feature of this structure is the presence of the double bond (C=C) in each allyl group. This double bond makes the allyl ether susceptible to various addition reactions, allowing for its participation in organic synthesis [].

Another notable aspect is the ether linkage (C-O-C). This linkage is relatively stable but can be cleaved under specific conditions, providing further opportunities for chemical transformations [].

Chemical Reactions Analysis

Allyl ether participates in various chemical reactions due to its reactive structure. Here are some key examples:

- Synthesis: Allyl ether can be synthesized by reacting allyl alcohol with a strong base, such as sodium hydroxide, following an SN2 reaction mechanism [].

CH2=CH-CH2-OH + NaOH -> CH2=CH-CH2-O-CH2-CH=CH2 + H2OPolymerization

The presence of the double bond in the allyl group allows allyl ether to undergo radical or cationic polymerization, forming polymers with useful properties [].

Deprotection

Allyl ethers can function as protecting groups for hydroxyl groups in organic synthesis. Under specific conditions (palladium catalyst and base), the allyl group can be removed, revealing the original hydroxyl group [].

Physical And Chemical Properties Analysis

- Melting Point: Not applicable, allyl ether is a liquid at room temperature.

- Boiling Point: 94 °C [].

- Solubility: Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water [].

- Stability: Relatively stable under ambient conditions but can react with strong acids or oxidizing agents [].

Allyl ether is a flammable liquid with a moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon exposure.

- Claisen Rearrangement: Allyl vinyl ethers can undergo thermal rearrangement to form β-aryl allyl ethers, which involves a concerted mechanism that breaks the C-O bond while forming a new C-C bond .

- Deprotection Reactions: Allyl ethers serve as protecting groups for alcohols and phenols. They can be selectively removed under mild conditions using palladium catalysts or organolithium reagents .

- Oxidative Addition: In the presence of transition metal catalysts, allyl ethers can undergo oxidative addition reactions, leading to the formation of various products including allylic amines and alcohols .

- Intramolecular Allyl Transfer: This reaction involves the transfer of the allyl group from an ether to an aldehyde, mediated by nickel catalysts .

Allyl ethers exhibit various biological activities, particularly in medicinal chemistry. Some derivatives have shown antimicrobial properties and potential anticancer activity. For example, certain allyl ether compounds have been studied for their effects on cancer cell lines, demonstrating cytotoxic effects that could be harnessed for therapeutic applications.

Synthesis of allyl ethers can be accomplished through several methods:

- Nucleophilic Substitution: The most common method involves the reaction of allylic halides with alcohols or phenols in an SN2 reaction, yielding the corresponding allyl ether .

- Hydrosilylation: Allyl ether functionalized siloxanes can be synthesized via hydrosilylation reactions using allylic or vinyl monomers with silane compounds .

- Electrochemical Methods: Recent advancements have introduced electrochemical processes for synthesizing allyl ethers, providing an environmentally friendly alternative to traditional methods .

Allyl ethers are widely used in various fields:

- Organic Synthesis: They serve as intermediates in the synthesis of complex organic molecules.

- Protecting Groups: In carbohydrate chemistry, allyl ethers protect hydroxyl groups during synthetic procedures .

- Pharmaceuticals: Certain allyl ether derivatives are explored for their biological activities, contributing to drug development.

Studies involving allyl ethers often focus on their interactions with biological systems and other chemical species:

- Reactivity with Nucleophiles: Allyl ethers can react with nucleophiles under specific conditions, leading to the formation of new compounds.

- Catalytic Processes: Research has shown that transition metal catalysts can facilitate various transformations involving allyl ethers, enhancing their utility in synthetic chemistry.

Several compounds share structural similarities with allyl ethers, each exhibiting unique properties:

| Compound | Structure | Unique Features |

|---|---|---|

| Diallyl Ether | R-O-CH₂-CH=CH₂-CH=CH₂ | Used as a crosslinking agent in polymers |

| Allyl Alcohol | CH₂=CH-CH₂OH | More reactive due to the hydroxyl group |

| Benzyl Ether | R-O-CH₂-C₆H₅ | Stable under acidic conditions; used as a protecting group |

| Methallyl Ether | R-O-CH₂-CH=CH-CH₃ | Exhibits different reactivity patterns due to branching |

Allyl ether's unique combination of reactivity and stability makes it particularly valuable in synthetic organic chemistry compared to these similar compounds. Its ability to act as a protecting group while being amenable to various transformations sets it apart from others like diallyl ether and methallyl ether.

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

Boiling Point

94 °C

Flash Point

-6 °C

Vapor Density

Density

LogP

Melting Point

-6 °C

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant